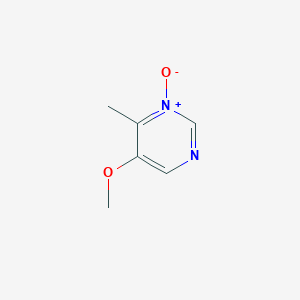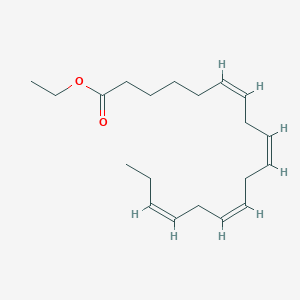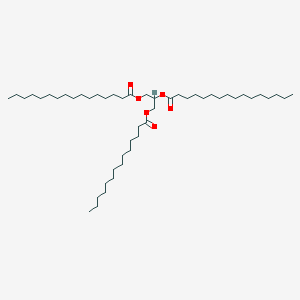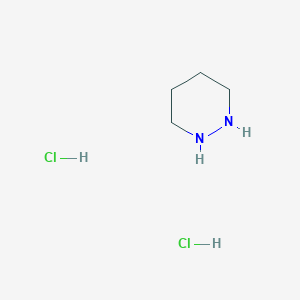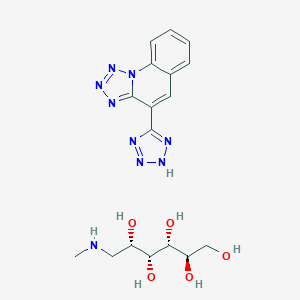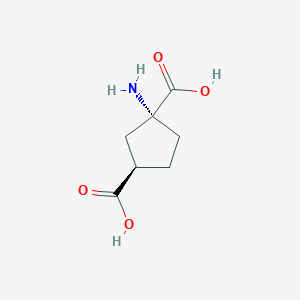
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine, also known as DMAPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the acridine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to inhibit the replication of viruses, including HIV and herpes simplex virus. In animal studies, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have antitumor activity, and it has also been found to have neuroprotective effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine for use in lab experiments is its wide range of potential applications. It has been found to have activity against a variety of microorganisms and viruses, making it a useful compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
One of the limitations of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have some toxicity in animal studies, which could limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine. One area of interest is the development of new drugs based on the compound. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have activity against a variety of microorganisms and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Another area of interest is the study of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine's neuroprotective effects. Further research could help to elucidate the compound's mechanism of action in the brain, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, there is potential for N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine to be used in combination with other compounds to enhance its activity. For example, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have synergistic effects with certain antibiotics, which could lead to the development of more effective treatments for bacterial infections.
In conclusion, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is a promising compound with a wide range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been found to have antimicrobial, antiviral, and antitumor activities, as well as neuroprotective effects. Further research is needed to fully explore the compound's potential and to develop new drugs based on its structure.
Méthodes De Synthèse
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Borsche-Drechsel reaction. The Pinner reaction involves the reaction of 3-dimethylaminopropylamine with nitromethane and acetic anhydride, while the Skraup reaction involves the reaction of 2,3-dimethylaniline with nitrobenzene and sulfuric acid. The Borsche-Drechsel reaction involves the reaction of 2,3-dimethylaniline with nitroethane and acetic anhydride.
Applications De Recherche Scientifique
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities, making it a promising compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Propriétés
Numéro CAS |
116374-67-5 |
|---|---|
Nom du produit |
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine |
Formule moléculaire |
C20H25N5O2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |
Clé InChI |
QPWBTZNSNJXXSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
Autres numéros CAS |
116374-67-5 |
Synonymes |
4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



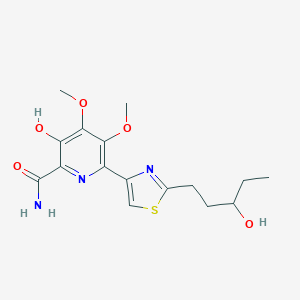
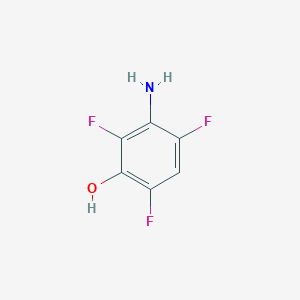
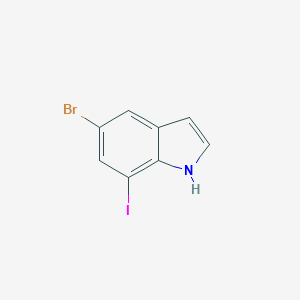
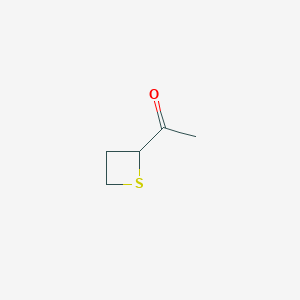
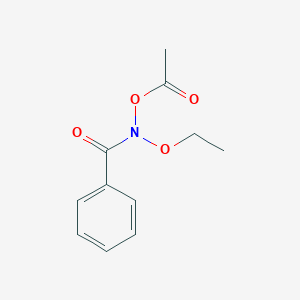
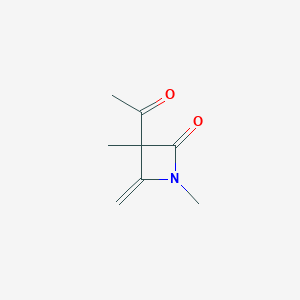
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
